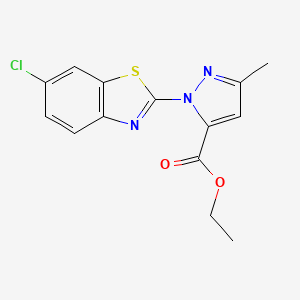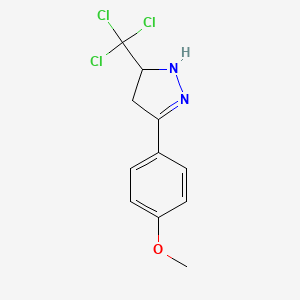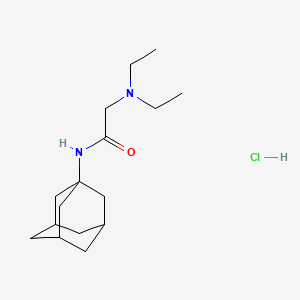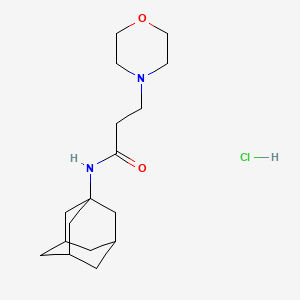![molecular formula C15H10ClN5O2S B1654712 5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE CAS No. 26179-28-2](/img/structure/B1654712.png)
5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. The compound is notable for its vibrant color, which makes it useful in various dyeing applications. Additionally, the presence of the thiazole ring imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt formed is then coupled with 4-phenyl-1,3-thiazol-2-amine in an alkaline medium to form the azo compound. The reaction is typically carried out in an aqueous solution with a pH maintained around 8-9 using sodium hydroxide or sodium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction. The use of automated systems for temperature and pH control is common to ensure the reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-Chloro-4-nitrophenyl)diazenyl]-4-phenyl-1,3-thiazol
Propriétés
Numéro CAS |
26179-28-2 |
|---|---|
Formule moléculaire |
C15H10ClN5O2S |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
5-[(2-chloro-4-nitrophenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10ClN5O2S/c16-11-8-10(21(22)23)6-7-12(11)19-20-14-13(18-15(17)24-14)9-4-2-1-3-5-9/h1-8H,(H2,17,18) |
Clé InChI |
JZDBQJPUZNIJAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
| 26179-28-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate](/img/structure/B1654631.png)
![(4-Iodobicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B1654634.png)
![5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1654635.png)

![3,4,6-trimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B1654639.png)
![3-methyl-4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B1654640.png)





![Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate](/img/structure/B1654649.png)

